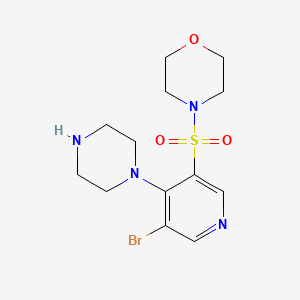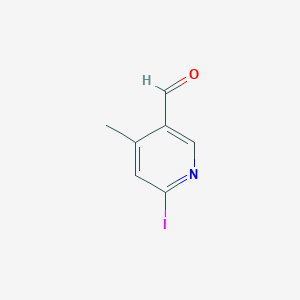
6-Iodo-4-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-4-methylnicotinaldehyde is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-methylnicotinaldehyde typically involves the iodination of 4-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the nicotinaldehyde ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of 6-iodo-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-iodo-4-methylpyridine-3-methanol.
Substitution: Formation of various 6-substituted-4-methylnicotinaldehyde derivatives.
Aplicaciones Científicas De Investigación
6-Iodo-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
4-Methylnicotinaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-4-methylnicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
6-Chloro-4-methylnicotinaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 6-Iodo-4-methylnicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H6INO |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
6-iodo-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |
Clave InChI |
QTIUHKWOZSUWSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


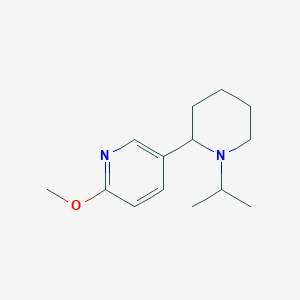
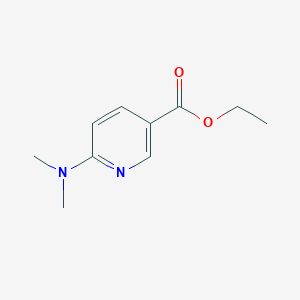
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
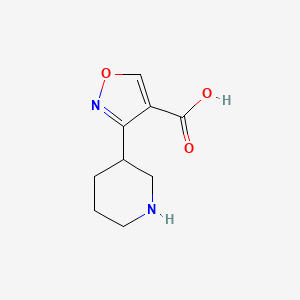
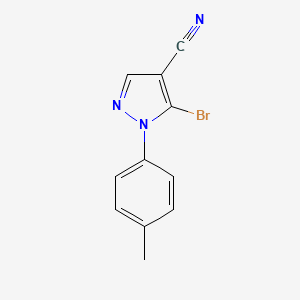
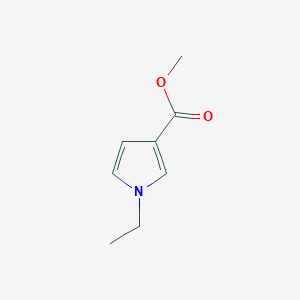
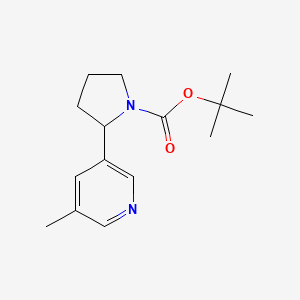
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
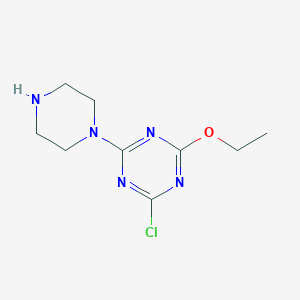
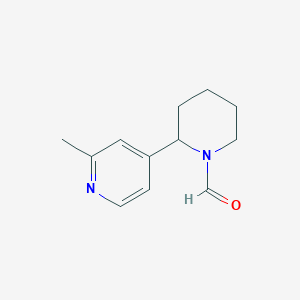
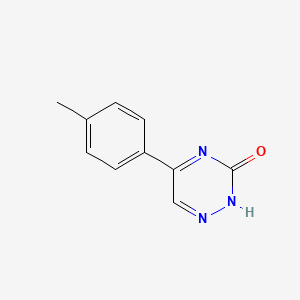
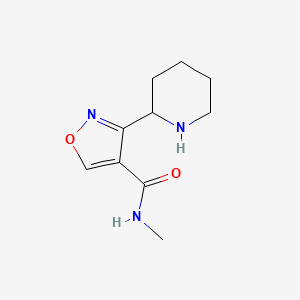
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
